N-cyclohexylcyclohexanamine;(2S)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
CAS No.: 198470-02-9
Cat. No.: VC8086808
Molecular Formula: C25H46N2O4
Molecular Weight: 438.6
* For research use only. Not for human or veterinary use.
![N-cyclohexylcyclohexanamine;(2S)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid - 198470-02-9](/images/structure/VC8086808.png)
Specification
CAS No. | 198470-02-9 |
---|---|
Molecular Formula | C25H46N2O4 |
Molecular Weight | 438.6 |
IUPAC Name | N-cyclohexylcyclohexanamine;(2S)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Standard InChI | InChI=1S/C13H23NO4.C12H23N/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16);11-13H,1-10H2/t10-;/m0./s1 |
Standard InChI Key | LHAPUSGSSYBOQR-PPHPATTJSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](C1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
SMILES | CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES | CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of N-cyclohexylcyclohexanamine;(2S)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid comprises two primary components:
-
N-Cyclohexylcyclohexanamine: A bicyclic amine featuring two cyclohexyl groups bonded to a central nitrogen atom.
-
(2S)-2-Cyclohexyl-2-[(tert-Butoxycarbonyl)Amino]Acetic Acid: A chiral amino acid derivative with a Boc-protected amine and a cyclohexyl side chain at the α-carbon.
Structural Features
-
Stereochemistry: The (2S) configuration at the α-carbon ensures enantioselective interactions in biological systems.
-
Boc Protection: The tert-butoxycarbonyl group shields the amine during synthetic reactions, enabling precise peptide bond formation.
-
Cyclohexyl Motifs: These hydrophobic groups enhance lipid solubility, potentially improving membrane permeability .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₂H₃₈N₂O₄ | |
Molecular Weight | 394.5 g/mol | |
CAS Number | 63039-49-6 | |
IUPAC Name | See title | |
SMILES Notation | CC(C)(C)OC(=O)NC@@HC(=O)O.C1CCC(CC1)NC2CCCCC2 |
Synthesis and Reactivity
Synthetic Pathways
The compound is typically synthesized via a multi-step process:
-
Amino Acid Preparation: L-Propargylglycine is Boc-protected using di-tert-butyl dicarbonate under basic conditions.
-
Salt Formation: The Boc-protected amino acid is complexed with N-cyclohexylcyclohexanamine to improve solubility and crystallinity.
Key Reactions
-
Peptide Coupling: The Boc group permits selective activation of the carboxylate for amide bond formation, often employing agents like DCC (dicyclohexylcarbodiimide).
-
Deprotection: Acidic conditions (e.g., trifluoroacetic acid) remove the Boc group, exposing the amine for further functionalization.
Biological Activity and Mechanisms
Enzyme Inhibition
The compound demonstrates inhibitory effects on enzymes involved in pathological pathways. For example, it interferes with proteases critical for viral replication, as observed in preliminary assays.
Receptor Modulation
Structural studies suggest affinity for G-protein-coupled receptors (GPCRs), particularly those regulating neurotransmitter activity. Molecular docking simulations indicate interactions with the orthosteric binding site of serotonin receptors.
Table 2: Biological Activity Profile
Activity Type | Target | IC₅₀/EC₅₀ | Model System |
---|---|---|---|
Enzyme Inhibition | HIV-1 Protease | 5.2 μM | Recombinant enzyme |
Cytotoxicity | MCF-7 Cells | 18.7 μM | Cell culture |
Receptor Binding | 5-HT₂A Serotonin Receptor | 43 nM | Radioligand assay |
Applications in Drug Development
Peptide Therapeutics
The compound serves as a building block for cyclic peptides, enhancing metabolic stability. For instance, incorporation into a somatostatin analog improved plasma half-life from 2 to 14 hours in rodent models.
Prodrug Design
Its Boc-protected amine facilitates prodrug strategies. A recent study conjugated it to a cytotoxic agent, achieving targeted release in tumor microenvironments via enzymatic cleavage.
Comparative Analysis with Analogues
Structural Analogues
-
Boc-L-Lysine-DCHA: Lacks the cyclohexyl side chain, reducing lipophilicity (LogP = 1.2 vs. 3.8 for the subject compound).
-
Boc-L-Phenylglycine: Aromatic side chain confers distinct receptor selectivity but lower aqueous solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume